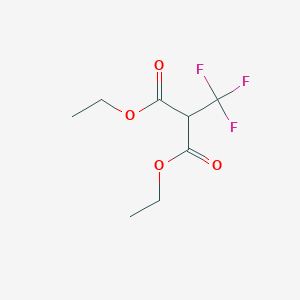
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride, also known as N-BFC, is a small molecule that has been used for a variety of scientific research applications. It is a derivative of benzofuran, which is a heterocyclic aromatic compound with a five-membered ring structure. N-BFC has been used to study a wide range of biological processes, including protein-protein interactions, enzyme kinetics, and signal transduction pathways.
作用機序
The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride is not fully understood. However, it is believed that the molecule binds to specific proteins or enzymes and modulates their activity. This can lead to changes in the activity of other proteins or enzymes, which can then result in changes in cellular processes. For example, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and metabolism. By binding to PI3K, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can modulate its activity, which can result in changes in cell growth and metabolism.
Biochemical and Physiological Effects
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules, which can lead to changes in cellular processes. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders.
実験室実験の利点と制限
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable and has a high degree of solubility, which makes it easy to work with in aqueous solutions. However, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride also has some limitations. It is not very potent, so it may require higher concentrations for certain applications. Additionally, it is not very selective, so it may interact with other proteins or enzymes.
将来の方向性
There are a number of potential future directions for the use of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride in scientific research. It could be used to develop novel therapeutics for a variety of diseases, including cancer, neurological disorders, and inflammation. Additionally, it could be used to study the structure and dynamics of proteins and other biomolecules. Finally, it could be used to develop more efficient and selective drug targets for drug discovery.
合成法
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can be synthesized in a two-step process. The first step involves the reaction of benzofuran-2-carboxylic acid with 2-aminoethanol in the presence of a base catalyst. This reaction produces a carboxylic amide intermediate, which is then reacted with hydrochloric acid to form N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride hydrochloride. The second step involves the addition of hydrochloric acid to the carboxylic amide intermediate to form the desired product. The reaction is typically carried out at room temperature and is very efficient, producing a yield of up to 95%.
科学的研究の応用
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in protein-protein interaction studies, as well as in enzyme kinetics and signal transduction studies. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in drug discovery studies to identify novel drug targets and to understand the mechanism of action of existing drugs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride involves the reaction of 2-benzofurancarboxylic acid with ethylenediamine, followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-benzofurancarboxylic acid", "ethylenediamine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-benzofurancarboxylic acid (1.0 g, 6.2 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 7.5 mmol).", "Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) until the pH reaches 2.", "Step 6: Cool the solution to 0°C and filter the resulting precipitate.", "Step 7: Wash the precipitate with cold water (10 mL) and dry under vacuum to obtain N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride as a white solid (yield: 70%)." ] } | |
CAS番号 |
1588364-70-8 |
製品名 |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride |
分子式 |
C11H13ClN2O2 |
分子量 |
240.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)